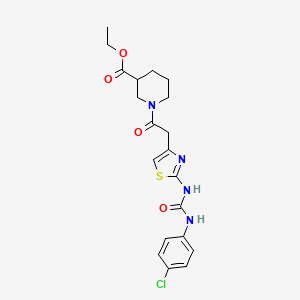

Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate

Description

Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a thiazole ring, a urea linkage, and a 4-chlorophenyl group. Its structure integrates multiple pharmacophores, including the thiazole moiety (known for antimicrobial and anticancer activity) and the urea group (often associated with kinase inhibition).

Properties

IUPAC Name |

ethyl 1-[2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O4S/c1-2-29-18(27)13-4-3-9-25(11-13)17(26)10-16-12-30-20(23-16)24-19(28)22-15-7-5-14(21)6-8-15/h5-8,12-13H,2-4,9-11H2,1H3,(H2,22,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOJUBZNIPMDSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Introduction of the Ureido Group: The ureido group is introduced by reacting the thiazole derivative with 4-chlorophenyl isocyanate.

Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride.

Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the thiazole derivative through a nucleophilic substitution reaction.

Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula and a molecular weight of approximately 480 g/mol. Its structure includes a piperidine ring, a thiazole moiety, and a chlorophenyl group, which contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, research has shown that compounds with similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The introduction of the thiazole and ureido groups enhances the inhibitory effects against COX-II, making these compounds potential candidates for treating inflammatory diseases .

Cancer Therapeutics

The compound's ability to target specific cellular pathways has led to investigations into its potential as an anticancer agent. The thiazole and ureido functionalities are known to interact with proteins involved in cancer cell proliferation and survival. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, suggesting their utility in cancer therapy .

Synthesis of Derivatives

The synthesis of ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate involves several steps, including the formation of the thiazole ring and subsequent modifications to introduce the piperidine and ureido groups. The synthetic routes often utilize coupling reactions that allow for the incorporation of various substituents, enhancing the compound's biological activity .

Case Study: Anti-inflammatory Efficacy

In a study published in ACS Omega, researchers synthesized a series of compounds based on the structure of this compound. These compounds were tested for their COX-II inhibition capabilities. Results indicated that some derivatives exhibited an IC50 value comparable to established anti-inflammatory drugs like Celecoxib .

Case Study: Cancer Cell Line Studies

Another investigation focused on the anticancer properties of related compounds. The study found that certain derivatives could significantly reduce cell viability in breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings underscore the potential of this compound class as novel anticancer agents .

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound shares structural similarities with derivatives reported in Molecules (2013), particularly compounds 10d , 10e , and 10f , which differ in substituent groups on the phenylurea moiety and core heterocycles . Key comparisons are summarized below:

Key Observations:

Substituent Effects :

- The 4-chlorophenyl group in the target compound contrasts with 3-chlorophenyl (10f) and trifluoromethylphenyl groups (10d, 10e). Chlorine’s electron-withdrawing nature may enhance stability compared to trifluoromethyl groups, which introduce steric bulk and stronger electronic effects .

- Para-substitution (target compound) vs. meta-substitution (10f) can alter binding affinity in biological targets due to spatial orientation differences.

Core Heterocycle :

- The target compound’s piperidine core differs from the piperazine in analogs 10d–10f. Piperidine’s reduced basicity (vs. piperazine) could influence solubility and pharmacokinetics.

Synthetic Efficiency :

- Yields for analogs 10d–10f exceed 89%, suggesting robust synthetic routes for thiazole-urea derivatives. The target compound’s synthesis may face challenges due to the acetyl-piperidine linkage, which is absent in the analogs .

Research Findings and Implications

- However, the lack of piperazine’s hydrogen-bonding capability (as in 10d–10f) may limit interactions with certain enzymes .

- Molecular Weight : The target compound’s lower calculated molecular weight (~495.9 vs. 514–548 for analogs) may enhance bioavailability, though experimental validation is needed.

Biological Activity

Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring, a thiazole moiety, and a chlorophenyl group, which are critical for its pharmacological properties. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, influencing its activity profile.

Research indicates that compounds with similar structures may interact with multiple biological pathways, including:

- Inhibition of Enzymatic Activity : Compounds with piperidine and thiazole groups have shown inhibitory effects on enzymes involved in inflammatory pathways.

- Modulation of Gene Expression : Some derivatives have been reported to influence the expression of key genes such as Oct3/4, which is crucial in stem cell biology and differentiation processes .

Antimicrobial Activity

A study highlighted the antimicrobial properties of related compounds, suggesting that ethyl derivatives can exhibit significant antibacterial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Effects

Research has demonstrated that compounds similar to this compound can reduce the secretion of pro-inflammatory cytokines such as IL-1β. In vitro studies have shown that at concentrations around 10 µM, these compounds can decrease cytokine release by approximately 20% .

Study on Oct3/4 Induction

In a high-throughput screening campaign, a related compound (ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate) was found to significantly induce Oct3/4 expression in embryonic stem cells. This suggests potential applications in regenerative medicine and stem cell therapy .

Inhibition of Pyroptosis

Another study evaluated the effects of piperidine derivatives on pyroptosis—a form of programmed cell death associated with inflammation. Compounds were tested at various concentrations (0.1–100 µM), showing a dose-dependent inhibition of pyroptosis by up to 39% at higher concentrations .

Table 1: Biological Activity Summary

| Activity Type | Concentration | Effect Observed |

|---|---|---|

| Antibacterial | Varies | Significant inhibition |

| Cytokine Release | 10 µM | ~20% reduction in IL-1β |

| Pyroptosis Inhibition | 50 µM | Up to 39% inhibition |

Table 2: Structural Variants and Their Activities

| Compound Name | Biological Activity |

|---|---|

| Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate | Induces Oct3/4 expression |

| Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)... | Anti-inflammatory effects |

Q & A

Q. What are the key steps in synthesizing Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions.

- Piperidine coupling : Amide bond formation between the thiazole-acetyl moiety and the piperidine carboxylate using coupling agents like EDC/HOBt.

- Ureido group introduction : Reaction of 4-chlorophenyl isocyanate with intermediates under anhydrous conditions. Optimization focuses on solvent polarity (e.g., DMF for solubility), temperature control (40–60°C for amidation), and catalytic additives (e.g., DMAP for ureido coupling). Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) is critical for isolating the final product .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Analytical validation involves:

- NMR spectroscopy : -NMR for verifying aromatic protons (δ 7.2–7.4 ppm, 4-chlorophenyl) and piperidine protons (δ 1.2–3.5 ppm). -NMR confirms carbonyl groups (C=O at ~170 ppm).

- HPLC-MS : Retention time alignment with standards and molecular ion peaks ([M+H]) matching the theoretical molecular weight.

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages within ±0.3% of calculated values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?

Discrepancies in IC values or target selectivity may arise from:

- Variability in assay conditions : Standardize buffer pH (e.g., 7.4 for kinase assays) and ATP concentrations to ensure reproducibility.

- Conformational flexibility : Use molecular dynamics simulations to assess how the piperidine-thiazole linkage adopts distinct poses in different solvents.

- Off-target interactions : Perform counter-screening against related enzymes (e.g., kinase panels) to identify cross-reactivity. Data normalization to positive/negative controls (e.g., staurosporine for kinases) improves reliability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

SAR analysis should target:

- Piperidine modifications : Substituents at C3 (e.g., methyl vs. ethyl) influence steric hindrance near the acetyl group, altering binding pocket accessibility.

- Thiazole substitutions : Introducing electron-withdrawing groups (e.g., -CF) at the 4-position enhances electrophilicity and target engagement.

- Ureido linker optimization : Replacing the 4-chlorophenyl group with heteroaromatic rings (e.g., pyridyl) improves solubility without compromising affinity. Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthetic targets .

Q. What methodologies address low solubility in aqueous media for in vivo studies?

Strategies include:

- Prodrug formulation : Ester hydrolysis of the ethyl carboxylate to a carboxylic acid under physiological pH increases hydrophilicity.

- Nanoparticle encapsulation : Use PEGylated liposomes (size: 100–150 nm) to enhance bioavailability.

- Co-solvent systems : Ethanol/Cremophor EL (1:1 v/v) improves solubility in preclinical dosing without toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.